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A Comparative Guide to Indole Synthesis:
Fischer vs. Reissert Methodologies
For researchers, scientists, and professionals in drug development, the indole scaffold is a

privileged structure due to its prevalence in pharmaceuticals and biologically active natural

products. The efficient synthesis of substituted indoles is therefore a critical task in medicinal

chemistry. This guide provides an objective comparison between two classical methods for

indole synthesis: the Fischer indole synthesis, which frequently employs reagents like p-
tolylhydrazine hydrochloride, and the Reissert indole synthesis. This comparison is

supported by experimental data and detailed protocols to inform the selection of the most

appropriate method for a given synthetic challenge.

A key distinction to establish is the role of p-tolylhydrazine hydrochloride. It is a cornerstone

reagent in the Fischer indole synthesis, serving as the source of the nitrogen atom and part of

the benzene ring of the final indole.[1] In contrast, the Reissert indole synthesis does not utilize

arylhydrazines; it begins with an ortho-nitrotoluene derivative.[2][3] Therefore, a direct

comparison of the performance of p-tolylhydrazine hydrochloride across both methods is not

feasible. Instead, this guide will compare the two syntheses in their entirety.

Comparison of Synthetic Parameters
The choice between the Fischer and Reissert syntheses depends on the desired substitution

pattern on the indole ring and the availability of starting materials. The following table
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summarizes the key differences between the two methods.

Feature Fischer Indole Synthesis Reissert Indole Synthesis

Starting Materials

Arylhydrazines (e.g., p-

tolylhydrazine hydrochloride)

and an aldehyde or ketone.[4]

[5]

o-Nitrotoluenes and diethyl

oxalate.[2][3]

Key Reagents

Acid catalyst (Brønsted or

Lewis acids like HCl, H₂SO₄,

ZnCl₂, PPA).[5][6]

Base (e.g., sodium ethoxide,

potassium ethoxide) for initial

condensation; reducing agent

(e.g., Zn in acetic acid,

Fe/AcOH) for cyclization.[2][7]

General Reaction

One-pot or two-step reaction

involving formation of a

hydrazone followed by acid-

catalyzed cyclization.[8]

Two-step process: base-

catalyzed condensation

followed by reductive

cyclization.[3]

Substitution Pattern

Flexible substitution on the

benzene ring (from the

arylhydrazine) and at positions

2 and 3 (from the carbonyl

compound). Does not typically

produce indoles substituted at

the 2-position with a carboxylic

acid.

Primarily yields indole-2-

carboxylic acids, which can be

subsequently decarboxylated.

[2][7] Substitution on the

benzene ring is determined by

the starting o-nitrotoluene.

Key Intermediates
Arylhydrazone, ene-hydrazine.

[5]
Ethyl o-nitrophenylpyruvate.[3]

Reaction Mechanisms and Workflows
The fundamental difference between the two syntheses lies in their reaction mechanisms,

which dictate the types of indoles that can be produced.

Fischer Indole Synthesis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.mdpi.com/1420-3049/15/4/2491
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html
https://en.wikipedia.org/wiki/Reissert_indole_synthesis
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://scientiairanica.sharif.edu/article_3598_affa6bf5b58a3e104f8906613906affb.pdf
https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html
https://www.researchgate.net/publication/305775364_Reissert_Indole_Synthesis
https://www.alfa-chemistry.com/resources/fischer-indole-synthesis.html
https://en.wikipedia.org/wiki/Reissert_indole_synthesis
https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html
https://www.researchgate.net/publication/305775364_Reissert_Indole_Synthesis
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://en.wikipedia.org/wiki/Reissert_indole_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine

and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][9] The reaction

proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-

hydrazine. A[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to

the aromatic indole product.[5]
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Caption: Workflow of the Fischer Indole Synthesis.

Reissert Indole Synthesis
The Reissert indole synthesis builds the indole ring from an o-nitrotoluene and diethyl oxalate.

[3] The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate.[2]

This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to

an amine, which subsequently attacks the adjacent ketone to form the indole ring, typically as

an indole-2-carboxylic acid.[3][7]
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Caption: Workflow of the Reissert Indole Synthesis.
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The following are representative experimental protocols for the Fischer and Reissert indole

syntheses.

Protocol 1: Fischer Indole Synthesis of 2,3,3,5-
Tetramethylindolenine[4][9]
This protocol details the synthesis of an indolenine, a common outcome of the Fischer

synthesis, using p-tolylhydrazine hydrochloride.

Materials:

p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)

Isopropyl methyl ketone (0.14 g, 1.62 mmol)

Glacial acetic acid (2 g, 0.03 mol)

1 M Sodium hydroxide (NaOH) solution

Water

Chloroform (CDCl₃)

Sodium sulfate (Na₂SO₄)

Procedure:

A mixture of p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62

mmol) is prepared in glacial acetic acid (0.03 mol).

The mixture is stirred and refluxed for 2.25 hours. The reaction progress is monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature.

The cooled mixture is neutralized with a 1 M NaOH solution.
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The neutralized mixture is diluted with water (100 mL) and extracted with chloroform (3 x 100

mL).

The combined organic layers are dried over anhydrous sodium sulfate.

The solvent is removed by evaporation.

The resulting residue is purified by passing it through a short silica gel column to yield the

final product.

In a similar reported procedure, the reaction of p-tolylhydrazine hydrochloride with 2-

methylcyclohexanone in glacial acetic acid at room temperature for 3 hours yielded 4a,6-

dimethyl-1,2,3,4-tetrahydro-4aH-carbazole in 85% yield.[10]

Protocol 2: General Reissert Indole Synthesis[2][3]
This protocol provides a general outline for the two main steps of the Reissert synthesis.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

A solution of sodium ethoxide is prepared in absolute ethanol. Potassium ethoxide has been

noted to sometimes provide better results.[3]

The o-nitrotoluene derivative is added to the ethoxide solution.

Diethyl oxalate is added dropwise to the mixture, which is typically cooled.

The reaction is stirred for a specified period, after which it is worked up, often by pouring into

water and acidifying, to yield the ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

The ethyl o-nitrophenylpyruvate intermediate is dissolved in a suitable solvent, such as

acetic acid or ethanol.

A reducing agent, classically zinc dust in acetic acid, is added portion-wise.[3][11] Other

reducing systems like Fe/AcOH or catalytic hydrogenation can also be used.[7][12]
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The reaction mixture is heated or stirred at room temperature until the reduction and

cyclization are complete.

The reaction is filtered to remove the metal residues, and the product, indole-2-carboxylic

acid, is isolated from the filtrate.

If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by

heating.[2]

Conclusion
Both the Fischer and Reissert syntheses are powerful and historic methods for constructing the

indole nucleus. The Fischer indole synthesis offers great versatility in accessing a wide range

of substituted indoles, with the substitution pattern dictated by the choice of the arylhydrazine

and the carbonyl partner. p-Tolylhydrazine hydrochloride is a prime example of a readily

available starting material for this synthesis. The Reissert indole synthesis, while not utilizing

arylhydrazines, provides a reliable route to indole-2-carboxylic acids from o-nitrotoluenes. The

choice between these two methods will ultimately be guided by the specific synthetic target and

the commercial availability of the necessary precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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